molecular formula C20H14F2N4O B2849785 3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-35-3

3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No.: B2849785
CAS No.: 862810-35-3
M. Wt: 364.356
InChI Key: XQNNSYHTPNSYCS-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C19H12F2N4O . It has a molecular weight of 350.3 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to an imidazo[1,2-a]pyrimidin-2-yl group . The benzamide group is further substituted with two fluorine atoms at the 3rd and 4th positions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 350.3 g/mol . It has a topological polar surface area of 59.3 Ų and a complexity of 508 . It has one hydrogen bond donor and five hydrogen bond acceptors .

Future Directions

Compounds with similar structures have been studied for their potential as inhibitors of certain enzymes . This suggests that “3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” could also have potential applications in this area.

Properties

IUPAC Name

3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O/c1-12-3-4-13(18-11-26-8-2-7-23-20(26)25-18)10-17(12)24-19(27)14-5-6-15(21)16(22)9-14/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNSYHTPNSYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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